molecular formula C8H3FIN3 B1402754 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1346446-95-4

5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B1402754
CAS No.: 1346446-95-4
M. Wt: 287.03 g/mol
InChI Key: PWBYLJNSRUKWSM-UHFFFAOYSA-N
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Description

5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound with the molecular formula C8H3FIN3 and a molecular weight of 287.03 g/mol This compound is characterized by the presence of fluorine, iodine, and a nitrile group attached to a pyrrolopyridine core

Preparation Methods

The synthesis of 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves organic synthesis techniques. One common method includes the halogenation of pyrrolopyridine derivatives, where fluorine and iodine atoms are introduced into the pyrrolopyridine ring . The reaction conditions often involve the use of halogenating agents such as N-iodosuccinimide (NIS) and Selectfluor. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.

Chemical Reactions Analysis

5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can be compared with other similar compounds, such as:

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
  • 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
  • 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

These compounds share similar structural features but differ in the position and type of substituents, which can influence their chemical reactivity and biological activity .

Properties

IUPAC Name

5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FIN3/c9-5-2-12-8-7(4(5)1-11)6(10)3-13-8/h2-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBYLJNSRUKWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)F)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192787
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346446-95-4
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-fluoro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346446-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

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